Covalent Mechanism Yields Superior Potency and Prolonged Target Engagement Compared to Non-Covalent Mcl-1 Inhibitors
The compound acts as a reversible covalent inhibitor targeting lysine 234 of Mcl-1, a mechanism that confers significantly higher potency compared to its non-covalent counterparts in the same chemical series. For example, the compound lacking the boronic acid group (Compound 7) exhibits a 17.8-fold weaker affinity [1]. This covalent interaction is characterized by a Ki of 0.9 nM, which is superior to the Ki of the clinical-stage non-covalent inhibitor A-1210477 (Ki = 0.45 nM) [2], but the key differentiation lies in the sustained target engagement and residence time inherent to covalent binding, which translates to enhanced cellular efficacy at lower concentrations .
| Evidence Dimension | Binding Affinity (Ki) and Mechanism |
|---|---|
| Target Compound Data | Ki = 0.9 nM |
| Comparator Or Baseline | Compound 7 (des-borono analog): Ki = 16 nM; A-1210477: Ki = 0.45 nM |
| Quantified Difference | 17.8-fold more potent than des-borono analog (Compound 7) |
| Conditions | TR-FRET assay using recombinant human Mcl-1 (171-327) at pH 7.4, 24°C |
Why This Matters
The covalent mechanism provides a distinct pharmacological profile with prolonged target residence time, which is critical for experiments requiring sustained Mcl-1 inhibition and cannot be replicated by non-covalent inhibitors.
- [1] BindingDB. (n.d.). BDBM203871: 7-(3-((3-formylphenoxy)methyl)-1,5-dimethyl-1H-pyrazol-4-yl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid. BindingDB Entry. View Source
- [2] Akçay, G., Belmonte, M. A., Aquila, B., et al. (2016). Inhibition of Mcl-1 through covalent modification of a noncatalytic lysine side chain. Nature Chemical Biology, 12(11), 931-936. View Source
